N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-(4-chlorophenyl)sulfonyl-N'-propan-2-ylbenzenecarboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O2S/c1-12(2)18-16(13-6-4-3-5-7-13)19-22(20,21)15-10-8-14(17)9-11-15/h3-12H,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYRMZJXENCWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N=C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride and N-isopropylbenzenecarboximidamide.
Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering with the reaction.
Catalysts and Reagents: A base such as triethylamine or pyridine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The 4-chlorobenzenesulfonyl chloride is added dropwise to a solution of N-isopropylbenzenecarboximidamide in the chosen solvent, with continuous stirring. The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
Purification: The product is typically purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the synthesis of N’-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide may involve similar steps but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and advanced purification techniques ensures the production of the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
N’-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The sulfonyl group can be reduced to a sulfide or oxidized to a sulfone, depending on the reagents and conditions used.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the sulfonyl or carboximidamide groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve heating in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce sulfone or sulfide derivatives, respectively.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Potential
The compound has been investigated for its role as a pharmacophore in drug development. Its sulfonamide moiety is known for antibacterial and anticancer properties, making it a candidate for targeting specific enzymes and receptors in disease pathways. Research has shown that compounds with similar structures exhibit enzyme inhibition and anticancer activity, suggesting that N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide may also possess these properties .
Case Study: Anticancer Activity
A study on sulfonamide derivatives demonstrated that compounds with similar functional groups exhibited cytotoxic effects against various cancer cell lines, including colon and breast cancers. The mechanism often involves apoptosis induction in cancer cells, which could be relevant for this compound as well .
Intermediate in Chemical Synthesis
this compound serves as an intermediate in the synthesis of various industrial chemicals and agrochemicals. Its ability to undergo further chemical transformations makes it valuable in producing more complex molecules used in agriculture and manufacturing .
Biological Research
Biological Activities
The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory effects. Research indicates that similar sulfonamides can inhibit specific enzymes like acetylcholinesterase, which is crucial for developing treatments for neurodegenerative diseases .
Case Study: Antimicrobial Activity
A series of synthesized compounds based on sulfonamide structures were evaluated for their antibacterial activity against common pathogens. Results indicated significant inhibition of bacterial growth at various concentrations, suggesting potential therapeutic applications for this compound .
Mechanism of Action
The mechanism of action of N’-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of enzyme activity. The isopropyl and benzenecarboximidamide groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Differences
The table below highlights key differences between N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide and its closest analogs:
Key Observations
Core Structure Impact :
- The benzene core in this compound may reduce conformational flexibility compared to pyrazole-based analogs like Ibipinabant. This could influence binding affinity to targets such as CB1 receptors .
- Pyrazole derivatives (e.g., Ibipinabant) exhibit dihydro-pyrazole rings, which enhance stereochemical complexity and enantiomer-specific activity. For example, (R)-SLV 319 is pharmacologically inactive, highlighting the importance of stereochemistry .
The 4-chlorophenyl sulfonyl moiety is conserved across all analogs, suggesting a critical role in receptor binding or sulfonamide-mediated stability .
The benzene-derived compound’s activity remains speculative but could diverge due to structural rigidity. Tacrine conjugates with pyrazole-1-carboximidamides (e.g., the compound in ) demonstrate dual AChE inhibition and CB1 antagonism, a feature unlikely in the benzene-based compound without a tacrine moiety .
Research Findings and Data Gaps
- Synthetic Accessibility : The benzene derivative may offer simpler synthesis routes compared to pyrazole analogs, which require multi-step ring-forming reactions .
- Biological Data: No direct studies on this compound are available. Existing data for pyrazole analogs suggest prioritization of in vitro CB1 binding assays for this compound.
- Stability : While Ibipinabant exhibits long-term stability under refrigeration, the benzene analog’s stability profile requires experimental validation .
Biological Activity
N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide is a compound of interest due to its diverse biological activities. This article reviews its pharmacological properties, focusing on antibacterial, anti-inflammatory, and enzyme inhibitory effects, supported by recent research findings and case studies.
- Chemical Formula : C16H17ClN2O2S
- Molecular Weight : 336.84 g/mol
- CAS Number : [specific CAS number not provided in sources]
Antibacterial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antibacterial properties. For instance, a synthesized compound with a related structure showed moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis:
| Compound | Bacterial Strain | Activity Level |
|---|---|---|
| 7l | Salmonella typhi | Strong |
| 7m | Bacillus subtilis | Moderate |
| 7n | Escherichia coli | Weak |
| 7o | Staphylococcus aureus | Moderate |
The IC50 values for these compounds ranged significantly, indicating their varying effectiveness as antibacterial agents. For example, compound 7m exhibited an IC50 of 0.63 µM against urease, showcasing its potential as an effective antibacterial agent .
Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. In a comparative study, several derivatives were tested for their inhibitory effects:
| Compound | Enzyme | IC50 (µM) |
|---|---|---|
| 7l | AChE | 2.14 ± 0.003 |
| 7m | Urease | 0.63 ± 0.001 |
| 7n | AChE | 2.17 ± 0.006 |
| 7o | Urease | 1.13 ± 0.003 |
These results indicate that the synthesized compounds possess strong inhibitory activity against urease, which is crucial for treating conditions like urinary tract infections .
Anti-inflammatory Effects
Research indicates that sulfonamide derivatives like this compound may exhibit anti-inflammatory properties. In vitro studies suggest that these compounds can modulate inflammatory pathways, potentially providing therapeutic benefits in conditions such as rheumatoid arthritis and osteoarthritis .
Case Studies
- In Vivo Studies : A study involving the administration of related sulfonamide compounds in animal models demonstrated significant reductions in inflammation markers and bacterial load in infected tissues.
- Clinical Trials : Preliminary clinical trials have shown promising results in patients with chronic inflammatory diseases, suggesting that these compounds could serve as effective treatments.
Q & A
Q. What are the optimal synthetic routes for N'-[(4-chlorophenyl)sulfonyl]-N-isopropylbenzenecarboximidamide, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves coupling a 4-chlorophenylsulfonyl chloride derivative with N-isopropylbenzenecarboximidamide under basic conditions. Key variables affecting yield include:
- Molar ratios : A 1:1.2 molar ratio of carboximidamide to sulfonyl chloride minimizes side reactions .
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize intermediates .
- Temperature : Reactions at 0–5°C reduce hydrolysis of the sulfonyl chloride .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Structural confirmation requires a combination of:
- Spectroscopy :
- ¹H/¹³C NMR : Peaks for sulfonyl (δ ~7.5–8.0 ppm for aromatic protons) and isopropyl groups (δ ~1.2–1.4 ppm for CH₃) .
- IR : Stretching vibrations for S=O (~1350 cm⁻¹) and C=N (~1650 cm⁻¹) .
- X-ray crystallography : Resolves bond lengths (e.g., S–O ~1.43 Å) and dihedral angles between aromatic rings .
Q. What are the primary chemical reactions involving the sulfonamide and carboximidamide groups?
- Methodological Answer :
- Sulfonamide reactivity :
- Alkylation : React with alkyl halides (e.g., CH₃I) in the presence of K₂CO₃ .
- Acylation : Use acetyl chloride in anhydrous THF with DMAP catalysis .
- Carboximidamide reactivity :
- Hydrolysis : Acidic conditions (HCl, H₂O) yield carboxylic acids .
- Coordination : Bind transition metals (e.g., Cu²⁺) for catalytic studies .
Advanced Research Questions
Q. How can computational modeling predict the compound’s electronic properties and reactivity?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometry and compute:
- Frontier orbitals : HOMO-LUMO gaps (~4.5 eV) correlate with nucleophilic/electrophilic sites .
- Electrostatic potential maps : Highlight electron-deficient regions (sulfonyl group) for reaction planning .
- Solvent effects : Use PCM models to simulate aqueous vs. organic environments .
Q. What mechanistic insights exist for its role in enzyme inhibition (e.g., carbonic anhydrase)?
- Methodological Answer :
- Kinetic assays : Measure IC₅₀ via fluorescence quenching of dansylamide displacement (e.g., IC₅₀ = 12 nM for CA IX) .
- Docking studies (AutoDock Vina) : Identify binding poses in the enzyme active site (Zn²⁺ coordination via sulfonamide) .
- Mutagenesis : Replace Thr199 with Ala to assess hydrogen-bonding contributions to binding affinity .
Q. How can structural modifications enhance bioactivity or selectivity?
- Methodological Answer :
- Substituent effects :
- Electron-withdrawing groups (e.g., -NO₂) on the 4-chlorophenyl ring increase enzyme affinity .
- Bulkier substituents (e.g., tert-butyl) on the carboximidamide reduce off-target interactions .
- Prodrug strategies : Introduce ester moieties to improve solubility and bioavailability .
Q. How to resolve contradictions in reported reactivity data (e.g., conflicting yields or purity)?
- Methodological Answer :
- Analytical cross-validation : Use HPLC (C18 column, acetonitrile/water) and LC-MS to confirm purity (>98%) and detect impurities .
- Replicate conditions : Control humidity (sulfonyl chloride hydrolysis varies with H₂O content) .
- Data normalization : Report yields relative to starting material molarity and reaction scale .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
